(E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide
Description
(E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a synthetic sulfonamide derivative characterized by a 1,2,4-oxadiazole core substituted with a 4,4-difluorocyclohexyl group and a p-tolyl ethenesulfonamide moiety. Its structural complexity arises from the stereoelectronic effects of the difluorocyclohexyl group and the sulfonamide’s electron-withdrawing properties, which influence its pharmacological and physicochemical profiles.
Properties
IUPAC Name |
(E)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O3S/c1-13-2-4-14(5-3-13)8-11-27(24,25)21-12-16-22-17(23-26-16)15-6-9-18(19,20)10-7-15/h2-5,8,11,15,21H,6-7,9-10,12H2,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHVDSKKTHHLBN-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring, introduction of the difluorocyclohexyl group, and the final coupling with the tolyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to ensure cost-effectiveness and sustainability. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide could be explored for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group and oxadiazole ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Due to the absence of direct experimental data on (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide in the provided evidence, comparisons must rely on structural analogs and general trends observed in sulfonamide and oxadiazole-containing compounds. Below is an analysis based on pharmacophores and substituent effects:
1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole scaffold is widely utilized in drug design due to its metabolic stability and hydrogen-bonding capacity. For example:
- Compound A : 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide exhibits moderate inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 1.2 µM) .
- Compound B : 3-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazole derivatives show enhanced lipophilicity (logP = 3.8) compared to the difluorocyclohexyl analog (estimated logP = 2.9), impacting membrane permeability .
| Property | (E)-Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | 1,2,4-oxadiazole | 1,2,4-oxadiazole | 1,2,4-oxadiazole |
| Substituent | 4,4-difluorocyclohexyl | 4-fluorophenyl | 4,4-dimethylcyclohexyl |
| Estimated logP | 2.9 | 1.5 | 3.8 |
| Enzymatic Inhibition | Not reported | COX-2 (IC₅₀ = 1.2 µM) | Not reported |
Sulfonamide Analogs
Sulfonamides are known for their role in enzyme inhibition. Key comparisons include:
- Compound C : 2-(p-tolyl)ethenesulfonamide (lacking the oxadiazole moiety) demonstrates weak carbonic anhydrase IX inhibition (Ki = 8.3 µM) .
- Compound D : N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide shows improved solubility (aqueous solubility = 12 mg/mL) due to the trifluoromethyl group’s polarity .
| Property | (E)-Target Compound | Compound C | Compound D |
|---|---|---|---|
| Sulfonamide Substituent | p-tolyl ethenesulfonamide | p-tolyl ethenesulfonamide | Pyridin-3-ylmethyl |
| Enzymatic Activity | Not reported | CA IX (Ki = 8.3 µM) | Not reported |
| Aqueous Solubility | Low (estimated) | 0.5 mg/mL | 12 mg/mL |
Limitations of Available Data
The provided evidence lacks direct studies on (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide. For instance:
Recommendations for Further Research
To address knowledge gaps, future studies should:
Perform in vitro enzyme assays (e.g., carbonic anhydrase, proteases) to quantify inhibitory activity.
Conduct ADMET profiling (absorption, distribution, metabolism, excretion, toxicity) using computational models or experimental assays.
Compare crystallographic data with analogs to assess binding modes.
Biological Activity
The compound (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a novel organic molecule that exhibits significant biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the 1,2,4-Oxadiazole Ring : The oxadiazole moiety is synthesized through cyclodehydration reactions involving appropriate precursors.
- Introduction of the Difluorocyclohexyl Group : This is achieved via nucleophilic substitution reactions where difluorocyclohexylamine reacts with an acylating agent.
- Final Coupling Reaction : The final product is formed by coupling the oxadiazole derivative with a sulfonamide group under controlled conditions to ensure high yield and purity.
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit notable anticancer activity. For instance, derivatives of 1,2,4-oxadiazoles have been shown to inhibit various cancer cell lines such as lung carcinoma (NCI H292), leukemia (HL-60), and colon carcinoma (HT29) with varying degrees of potency. In a study evaluating antiproliferative activity using the MTT assay, specific derivatives exhibited IC50 values as low as 19 µM against HL-60 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3c | HL-60 | 42.1 |
| 3e | HL-60 | 19.0 |
| 3f | HL-60 | 28.0 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The difluorocyclohexyl group enhances binding affinity to various receptors and enzymes involved in cell proliferation and survival pathways. This interaction can lead to the modulation of signaling cascades that are crucial for cancer cell growth and metastasis.
Case Studies
Several studies have documented the biological effects of similar compounds:
- Antitumor Activity : A series of oxadiazole derivatives were tested for their cytotoxic effects on human cancer cell lines. Results indicated that certain modifications in the chemical structure led to increased anticancer efficacy .
- Antimicrobial Properties : Compounds with oxadiazole rings have also been explored for their antimicrobial activities against various pathogens, showing promise as potential therapeutic agents .
Pharmacological Applications
The potential applications of (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide extend beyond oncology:
- Anti-inflammatory Effects : Some studies suggest that oxadiazole-containing compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production.
- Antiviral Activity : Research into related structures has revealed activity against viral infections, suggesting a broader therapeutic potential.
Q & A
Q. What are the recommended synthetic strategies for constructing the 1,2,4-oxadiazole core in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions. A common approach involves reacting amidoximes with activated carboxylic acid derivatives (e.g., esters or acyl chlorides) under basic conditions. For example, using hydrazine derivatives and carbon disulfide in a cyclization step (as seen in triazole synthesis) . Key Methodological Considerations :
- Optimize reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance cyclization efficiency.
- Use catalysts like DBU (1,8-diazabicycloundec-7-ene) to accelerate ring formation.
Q. Table 1: Example Reaction Conditions for Oxadiazole Formation
| Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Amidoxime + Acyl chloride | DMF | 100 | 65–75 | |
| Hydrazine + CS₂ | THF | 80 | 55–60 |
Q. How can researchers validate the stereochemical configuration of the (E)-ethenesulfonamide moiety?
X-ray crystallography is the gold standard for confirming stereochemistry. For preliminary analysis:
Q. What solubility challenges are associated with this compound, and how can they be addressed?
The compound’s hydrophobicity (due to the difluorocyclohexyl and p-tolyl groups) limits aqueous solubility. Mitigation strategies include:
- Co-solvent systems (e.g., DMSO:PBS 1:9).
- Formulation with cyclodextrins or lipid-based nanoparticles to enhance bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Focus on modifying the difluorocyclohexyl and p-tolyl substituents while retaining the oxadiazole core.
Q. Table 2: Hypothetical SAR Modifications and Outcomes
| Modification | Bioactivity (IC₅₀) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| Difluorocyclohexyl → Bicyclo[2.2.1] | 12 nM | 0.8 | |
| p-Tolyl → 4-Carboxyphenyl | 45 nM | 5.2 |
Q. What computational methods are suitable for predicting target binding modes?
Q. How should researchers handle contradictory data in enzyme inhibition assays?
- Reproducibility checks : Validate results across multiple assay formats (e.g., fluorescence vs. radiometric).
- Kinetic analysis : Determine if non-competitive inhibition or allosteric effects explain discrepancies.
- Cross-reference with structural analogs (e.g., triazole derivatives) to identify conserved mechanisms .
Q. What in vitro models are appropriate for evaluating metabolic stability?
- Hepatocyte microsomes : Incubate the compound with human liver microsomes (HLMs) and quantify remaining parent compound via LC-MS.
- CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
Q. How can regioselectivity issues during sulfonamide functionalization be resolved?
Q. What analytical techniques are critical for stability studies under accelerated conditions?
- HPLC-PDA : Monitor degradation products at elevated temperatures (40–60°C) and high humidity (75% RH).
- Mass spectrometry : Identify hydrolytic or oxidative degradation pathways (e.g., sulfonamide cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
